molecular formula C21H14F6N2O2 B2579310 6-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-58-1

6-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2579310
CAS No.: 339008-58-1
M. Wt: 440.345
InChI Key: XBWKGWYOXZUYGF-UHFFFAOYSA-N
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Description

The compound “6-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide” is a chemical with the molecular formula C14H10F3NO3 and a molecular weight of 297.23 . It’s used for research purposes .

Scientific Research Applications

Polycondensation and Polymer Synthesis

The compound has potential applications in the synthesis of polymers through polycondensation processes. For example, polyamides with high thermal stability and inherent viscosities were synthesized by condensing pyridine-2,6-dicarboxylic acid phenyl ester with different diamines, including p-phenylenediamine and benzidine, among others (Banihashemi & Eghbali, 1976). These polymers were stable up to temperatures more than 400°C under argon atmosphere and exhibited solubility in solvents like DMSO and DMF.

Microwave-Assisted Organic Synthesis

Microwave irradiation has been used to synthesize carboxamide derivatives from reactions involving compounds with structural similarities to "6-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(4-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridinecarboxamide" (Abdalha et al., 2011). These synthetic routes offer a variety of derivatives that can be used for further chemical modifications and applications.

Gas Separation Applications

Hyperbranched polyimides, synthesized through condensation polymerization involving compounds with similar structural motifs, have been explored for gas separation applications. These polymers were synthesized using commercially available dianhydride monomers and demonstrated different properties based on the monomer addition order and molar ratios used (Fang et al., 2000).

Functionalization Reactions in Organic Chemistry

The compound's framework is conducive to functionalization reactions, as seen in studies where pyrazole derivatives were synthesized and characterized. These studies highlight the compound's utility in creating structurally diverse molecules with potential applications in materials science and medicinal chemistry (Yıldırım et al., 2005).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds, such as thiazolo and triazolo pyrimidines, derived from the compound or its analogs. These synthesized compounds have been characterized and hold promise for various applications in chemical research (Haiza et al., 2000).

Properties

IUPAC Name

6-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)15-4-1-13(2-5-15)11-29-12-14(3-10-18(29)30)19(31)28-17-8-6-16(7-9-17)21(25,26)27/h1-10,12H,11H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWKGWYOXZUYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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